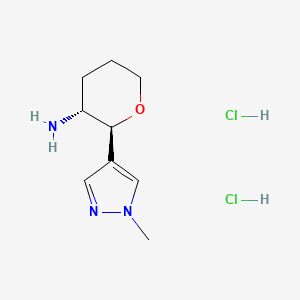

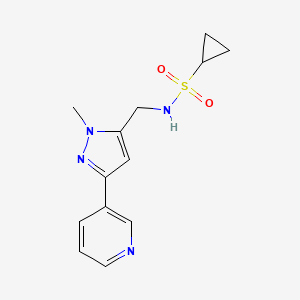

![molecular formula C14H19NO5S B2929241 Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate CAS No. 1309367-86-9](/img/structure/B2929241.png)

Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate, also known as Boc-ON, is a chemical compound that has garnered much attention in the scientific community due to its unique properties and potential applications. It has a molecular weight of 313.37 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19NO5S/c1-10(16)9-11-7-5-6-8-12(11)21(18,19)15-13(17)20-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17) . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a powder at room temperature .科学的研究の応用

Building Blocks in Organic Synthesis

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds serve as key intermediates, showcasing their utility as building blocks in organic synthesis due to their ease of preparation and versatility in further chemical transformations (Guinchard, Vallée, & Denis, 2005).

Traceless Sulfenate Anion Precatalysts

Tert-butyl phenyl sulfoxide is highlighted as a traceless precatalyst for the generation of sulfenate anions under basic conditions, enhancing the coupling of benzyl halides to trans-stilbenes. The byproduct generated upon catalyst formation is a gas, simplifying product purification and highlighting its efficacy in producing a variety of trans-stilbenes (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015).

Precursors for Sulfonamides

The compound tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate, a 1,3,4-thiadiazole derivative, shows potential as a precursor for the synthesis of thiadiazolesulfonamides. The structural analysis indicates a strong interaction between the sulfonyl group and the thiadiazole ring, suggesting its utility in generating novel sulfonamides (Pedregosa et al., 1996).

Applications in Material Science

Thermally activated delayed fluorescence (TADF) materials based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles have been synthesized for their potential use in organic light-emitting diodes (OLEDs). The study of their electronic, photophysical, and electrochemical properties, facilitated by extensive spectroscopic measurements and theoretical calculations, underlines the significance of manipulating conjugation in electron donor units to tune the energy gap between singlet and triplet states, optimizing their performance in OLED applications (Huang et al., 2014).

特性

IUPAC Name |

tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5S/c1-10(16)9-11-7-5-6-8-12(11)21(18,19)15-13(17)20-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMKBLHFZUGGSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=CC=C1S(=O)(=O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

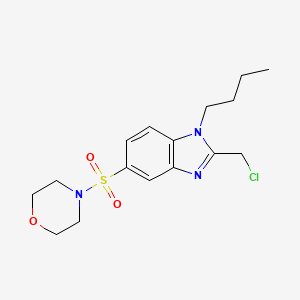

![4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2929158.png)

![4-[2-[Methyl(2,2,2-trifluoroethyl)amino]propanoyl]morpholine-3-carbonitrile](/img/structure/B2929160.png)

![2-chloro-N-[2-(1H-indol-3-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2929161.png)

![ethyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2929162.png)

![1-Cyclopropyl-3-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrrolidin-2-one](/img/structure/B2929163.png)

![[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2929165.png)

![6-Chloro-N-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2929166.png)

![(1S,5S)-6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2929169.png)